Ethyl 6-(((3-chloro-4-fluorophenyl)sulfonyl)methyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 6-(((3-chloro-4-fluorophenyl)sulfonyl)methyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound is characterized by its unique structural features, including a tetrahydropyrimidine core, a sulfonyl group, and multiple aromatic rings, which contribute to its diverse chemical reactivity and biological activity.
Mechanism of Action
Target of Action
Similar compounds, such as triazole-pyrimidine hybrids, have been shown to have neuroprotective and anti-inflammatory properties . They interact with human microglia and neuronal cell models .
Mode of Action
Based on the study of similar compounds, it can be inferred that these compounds may exhibit their neuroprotective and anti-inflammatory properties through the inhibition of nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells .
Biochemical Pathways
Similar compounds have been shown to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway . These pathways play a crucial role in the progression of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .
Result of Action
Similar compounds have been shown to exhibit promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(((3-chloro-4-fluorophenyl)sulfonyl)methyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Tetrahydropyrimidine Core: This can be achieved through a Biginelli reaction, where an aldehyde, a β-keto ester, and urea are reacted under acidic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation, using reagents such as sulfonyl chlorides in the presence of a base like pyridine.
Aromatic Substitution: The aromatic rings can be functionalized through electrophilic aromatic substitution reactions, using appropriate halogenating agents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(((3-chloro-4-fluorophenyl)sulfonyl)methyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur on the aromatic rings and the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, and Friedel-Crafts catalysts for alkylation or acylation.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or alkylated/aroylated products.
Scientific Research Applications
Ethyl 6-(((3-chloro-4-fluorophenyl)sulfonyl)methyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anti-cancer, and anti-microbial properties.
Biology: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.
Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-(((3-chlorophenyl)sulfonyl)methyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Ethyl 6-(((4-fluorophenyl)sulfonyl)methyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Ethyl 6-(((3-chloro-4-methylphenyl)sulfonyl)methyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Uniqueness
Ethyl 6-(((3-chloro-4-fluorophenyl)sulfonyl)methyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to the presence of both chloro and fluoro substituents on the aromatic ring, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various scientific and industrial applications.
Biological Activity
Ethyl 6-(((3-chloro-4-fluorophenyl)sulfonyl)methyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C18H18ClFN2O4S, with a molecular weight of 396.86 g/mol. Its structure includes a tetrahydropyrimidine ring, a sulfonyl group, and halogenated aromatic moieties, which are crucial for its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₈ClFN₂O₄S |
Molecular Weight | 396.86 g/mol |
CAS Number | 1449008-02-9 |
IUPAC Name | This compound |
The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The sulfonamide group may inhibit specific enzymes by mimicking natural substrates, leading to competitive inhibition. The presence of the halogenated aromatic rings enhances binding affinity to hydrophobic pockets in proteins, potentially increasing its efficacy against certain biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. For instance:
- In vitro Studies : The compound demonstrated significant antibacterial activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be comparable to those of established antibiotics.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 10 |
Escherichia coli | 15 |
Anti-inflammatory and Anticancer Properties
Research indicates that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. Additionally, preliminary studies suggest potential anticancer activity through the induction of apoptosis in cancer cell lines.
Case Studies and Research Findings
- Case Study on Antimicrobial Efficacy : A study published in Chemistry Letters evaluated the efficacy of various tetrahydropyrimidine derivatives against drug-resistant bacterial strains. The tested compound showed promising results with an IC50 value significantly lower than traditional antibiotics .
- Mechanistic Insights : Research published in MDPI detailed the mechanism by which this compound affects bacterial cell wall synthesis and protein function through enzyme inhibition .
- Clinical Implications : A review article highlighted the potential use of compounds similar to this compound in treating infections caused by multi-drug resistant organisms .
Properties
IUPAC Name |
ethyl 6-[(3-chloro-4-fluorophenyl)sulfonylmethyl]-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClFN2O5S/c1-2-29-19(25)17-16(11-30(27,28)13-8-9-15(22)14(21)10-13)23-20(26)24-18(17)12-6-4-3-5-7-12/h3-10,18H,2,11H2,1H3,(H2,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPKGQQBZRLIBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2)CS(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClFN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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